molecular formula C21H27Cl3N6O2 B2877198 Azd 5363 dihydrochloride

Azd 5363 dihydrochloride

Cat. No.: B2877198
M. Wt: 501.8 g/mol
InChI Key: BTTXXJKUIBXAHS-RMRYJAPISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD 5363 involves the reaction of 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol in the presence of a base . This reaction yields AZD 5363, which can be isolated as a salt, such as the dihydrochloride form.

Industrial Production Methods: The industrial production of AZD 5363 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: AZD 5363 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in hydrogen bonding and other non-covalent interactions with target proteins.

Common Reagents and Conditions: The synthesis of AZD 5363 involves the use of bases such as sodium hydroxide or potassium carbonate to facilitate the reaction between the starting materials . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol.

Major Products: The major product of the synthesis is AZD 5363 itself, which can be further processed to obtain its dihydrochloride salt form. This form is preferred for its enhanced solubility and stability .

Scientific Research Applications

AZD 5363 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Comparison with Similar Compounds

Uniqueness of AZD 5363: AZD 5363 is unique due to its high potency and selectivity for all isoforms of AKT. It also has favorable pharmacokinetic properties, making it suitable for oral administration . Additionally, AZD 5363 has shown promising results in combination therapies, enhancing the efficacy of other anti-cancer agents .

Properties

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H/t17-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTXXJKUIBXAHS-RMRYJAPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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